molecular formula C15H27N3O3 B2564332 N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide CAS No. 2034459-84-0

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide

Cat. No. B2564332
M. Wt: 297.399
InChI Key: HWIISARDMMTGIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of tetrahydropyran, which is a class of organic compounds known as heterocycles . Tetrahydropyran derivatives are often used in organic synthesis and can be found in a variety of natural products .


Molecular Structure Analysis

The compound contains a piperidine ring and a tetrahydropyran ring, both of which are saturated heterocycles. The piperidine ring has a secondary amide functional group, and the tetrahydropyran ring has a carboxamide functional group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing piperidine and tetrahydropyran rings can undergo a variety of chemical reactions. For example, the amide groups can participate in condensation reactions, and the rings can undergo substitutions or additions .


Physical And Chemical Properties Analysis

Based on its structure, we can infer that this compound is likely to be a solid under standard conditions . It contains polar functional groups (amide), so it is expected to have some degree of solubility in polar solvents like water .

Scientific Research Applications

  • Cannabinoid Receptor Interaction : This compound has been studied for its interaction with the CB1 cannabinoid receptor. Shim et al. (2002) explored the molecular interaction of a structurally similar antagonist with the CB1 receptor, highlighting the compound's potential in understanding cannabinoid receptor dynamics (Shim et al., 2002).

  • Synthesis of Heterocyclic Amino Acids : Strässler et al. (1997) discussed the synthesis of heterospirocyclic N-methyl-N-phenyl-2H-azirines, with relevance to tetrahydro-2H-pyran and N-protected piperidine ring, which can be used as synthons for heterocyclic amino acids (Strässler et al., 1997).

  • Cytotoxic Activity of Carboxamide Derivatives : Deady et al. (2003) explored carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to the compound , for their cytotoxic activity against various cancer cell lines (Deady et al., 2003).

  • Synthesis and Characterization of Novel Compounds : Matulevičiūtė et al. (2021) synthesized and characterized novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, contributing to the understanding of related heterocyclic compounds (Matulevičiūtė et al., 2021).

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The specific safety and hazard information would depend on various factors including its reactivity, toxicity, and environmental impact .

Future Directions

The potential applications of this compound would depend on its biological activity. It could be a candidate for drug discovery if it shows promising activity against a biological target. Further studies would be needed to explore this .

properties

IUPAC Name

N,N-dimethyl-4-[(oxane-4-carbonylamino)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N3O3/c1-17(2)15(20)18-7-3-12(4-8-18)11-16-14(19)13-5-9-21-10-6-13/h12-13H,3-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIISARDMMTGIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-4-((tetrahydro-2H-pyran-4-carboxamido)methyl)piperidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.